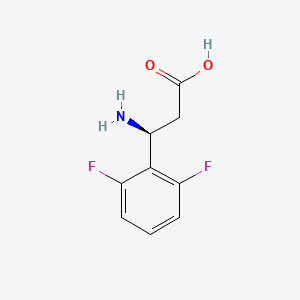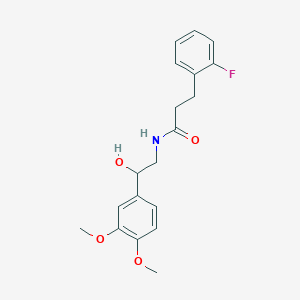
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide, also known as F13714, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacokinetic and Metabolic Studies
Research on selective androgen receptor modulators (SARMs) like S-1, which is a potent member of the propanamide derivatives, has shown promising results in preclinical studies for androgen-dependent diseases. For instance, a study highlighted the pharmacokinetics and metabolism of S-1 in rats, revealing low clearance, moderate distribution, and extensive metabolism, indicating its potential as a therapeutic agent for benign hyperplasia (Wu et al., 2006).
Hormonal Male Contraception
Another study on (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) characterized its pharmacological effects in male rats, showcasing its potential as a hormonal male contraceptive due to its ability to suppress LH levels and affect spermatogenesis, all while having favorable effects on muscle and bone density, suggesting its candidacy for oral male contraception (Jones et al., 2009).
NMDA Receptor Antagonists
The development of diphenylpropylamine NMDA receptor antagonists, such as NPS 846·HCl, represents another application area. These compounds are part of a new class aimed at modulating the NMDA receptor, highlighting the versatility of propanamide derivatives in the design of neuroactive drugs (Moe et al., 1998).
Glucocorticoid Receptor Modulators
Additionally, 2,2-dimethyl-3,3-diphenyl-propanamides have been explored as novel glucocorticoid receptor modulators, demonstrating anti-inflammatory activity comparable to prednisolone in animal models. This research underscores the potential of propanamide derivatives in developing dissociated glucocorticoid receptor agonists with reduced side effects (Yang et al., 2010).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-24-17-9-7-14(11-18(17)25-2)16(22)12-21-19(23)10-8-13-5-3-4-6-15(13)20/h3-7,9,11,16,22H,8,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSBQQGZHXPLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2574788.png)
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)
![N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574792.png)
![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)
![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)
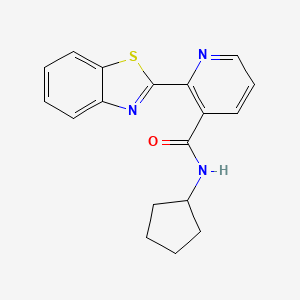
![6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B2574800.png)

![1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2574804.png)

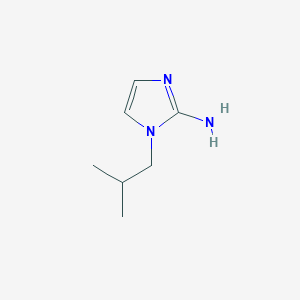
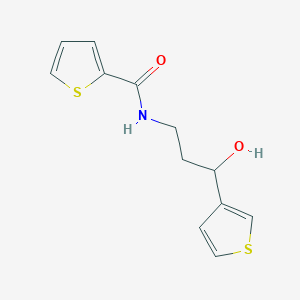
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574810.png)
